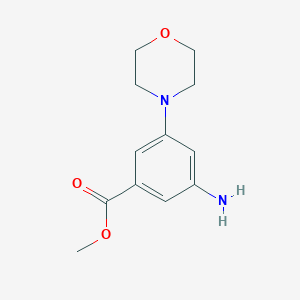
Methyl 3-amino-5-morpholinobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-morpholinobenzoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains both an amino group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-morpholinobenzoate typically involves the reaction of 3-amino-5-morpholinobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
3-amino-5-morpholinobenzoic acid+methanolcatalystMethyl 3-amino-5-morpholinobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-amino-5-morpholinobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-morpholinobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-morpholinobenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
3-amino-5-methylbenzoate: Lacks the morpholine ring, affecting its solubility and biological activity.
Uniqueness
Methyl 3-amino-5-morpholinobenzoate is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
methyl 3-amino-5-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)9-6-10(13)8-11(7-9)14-2-4-17-5-3-14/h6-8H,2-5,13H2,1H3 |
Clé InChI |
FLOPEBVVJZYFKA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)N2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


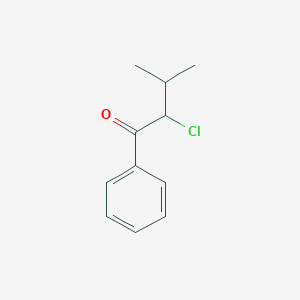
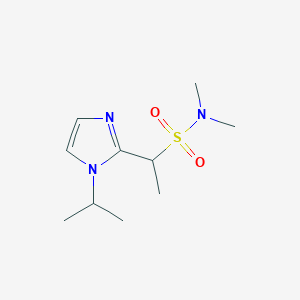
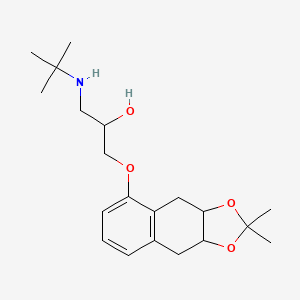
![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)


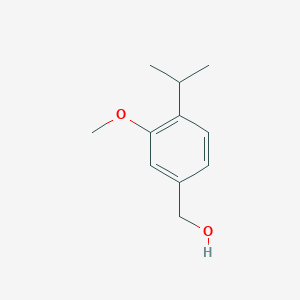
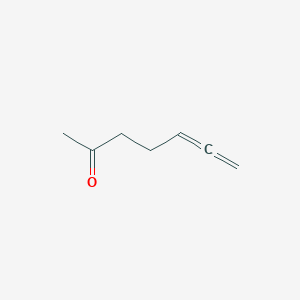
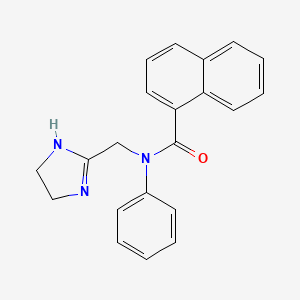
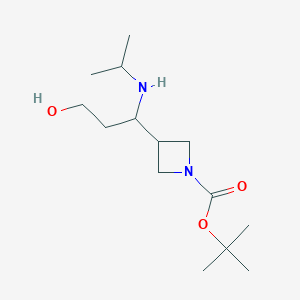

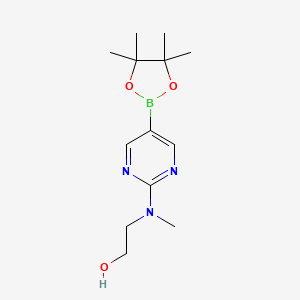
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)

